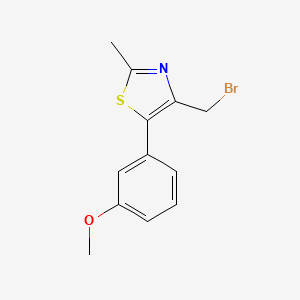
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a methyl group attached to the thiazole ring
Preparation Methods
The synthesis of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methylthiazole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of 3-methoxyphenyl and the corresponding bromo-substituted thiazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or aryl-alkyne derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole include:
4-(Chloromethyl)-5-(3-methoxyphenyl)-2-methylthiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-2-methylthiazole: Similar structure but with a methoxy group at the para position of the phenyl ring.
4-(Bromomethyl)-5-(3-hydroxyphenyl)-2-methylthiazole: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H12BrNOS |
|---|---|
Molecular Weight |
298.20 g/mol |
IUPAC Name |
4-(bromomethyl)-5-(3-methoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNOS/c1-8-14-11(7-13)12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 |
InChI Key |
RYTFGGNKPZYEFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















